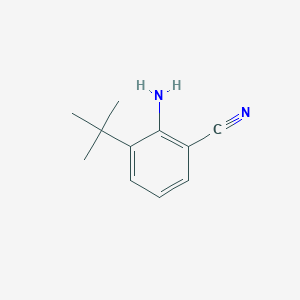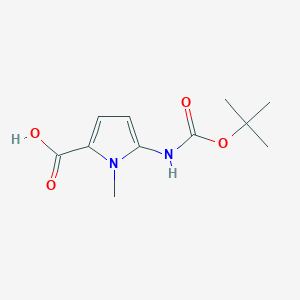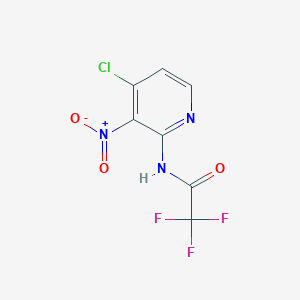
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, along with a trifluoroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-3-nitropyridine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Toluene or ethyl acetate
Temperature: Room temperature to reflux
Catalyst: Iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting C–C bond cleavage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(4-amino-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide.
Oxidation: Formation of oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but differ in the substituents on the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include a bromine atom and an imidazo ring.
Pyridinecarboxylic Acids: These compounds are monocarboxylic derivatives of pyridine and include isomers like picolinic acid, nicotinic acid, and isonicotinic acid.
Uniqueness
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both chloro and nitro groups on the pyridine ring, along with a trifluoroacetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
60792-74-7 |
|---|---|
Fórmula molecular |
C7H3ClF3N3O3 |
Peso molecular |
269.56 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3ClF3N3O3/c8-3-1-2-12-5(4(3)14(16)17)13-6(15)7(9,10)11/h1-2H,(H,12,13,15) |
Clave InChI |
LXFBDVDAJQAFNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


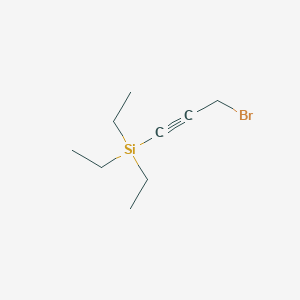
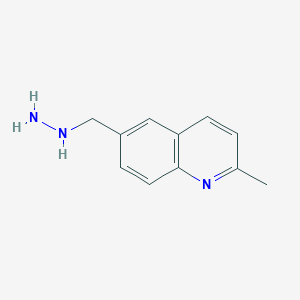
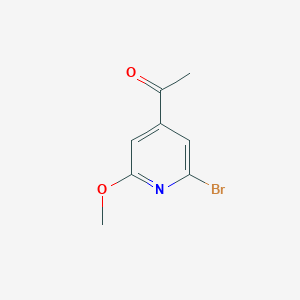
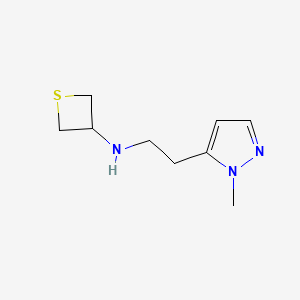
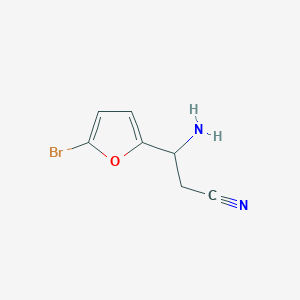
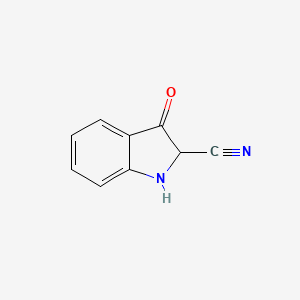
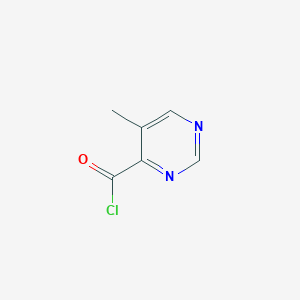

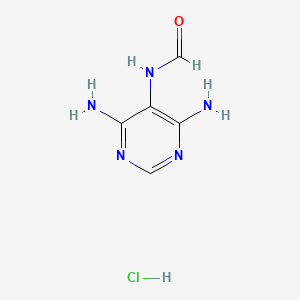

![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

